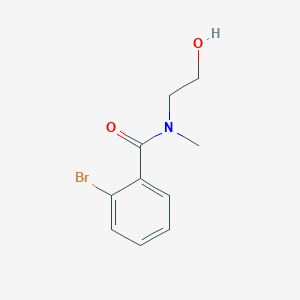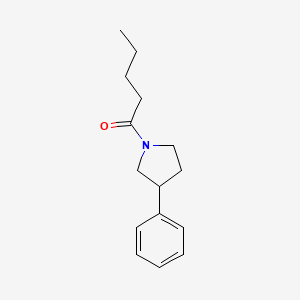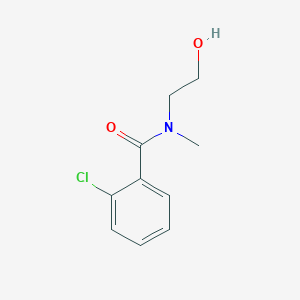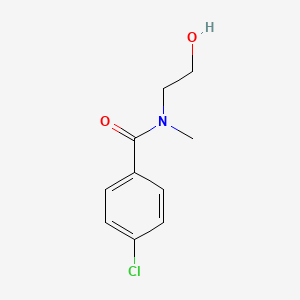
2-bromo-N-(2-hydroxyethyl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(2-hydroxyethyl)-N-methylbenzamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as BHEM and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-hydroxyethyl)-N-methylbenzamide involves the inhibition of PKC activity. This compound binds to the regulatory domain of PKC, which prevents its translocation to the plasma membrane and subsequent activation. This inhibition of PKC activity leads to the suppression of various cellular processes that are regulated by PKC.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-(2-hydroxyethyl)-N-methylbenzamide have been studied in various in vitro and in vivo models. This compound has been shown to inhibit the growth of various cancer cell lines such as breast cancer, prostate cancer, and leukemia. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. Furthermore, this compound has been shown to improve cognitive function in a mouse model of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-bromo-N-(2-hydroxyethyl)-N-methylbenzamide in lab experiments include its ability to inhibit PKC activity, which is involved in various cellular processes. This compound has also been shown to have anticancer, antidiabetic, and neuroprotective effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 2-bromo-N-(2-hydroxyethyl)-N-methylbenzamide. One direction is to investigate the potential use of this compound in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Another direction is to study the safety and efficacy of this compound in animal models and clinical trials. Furthermore, the development of more potent and selective PKC inhibitors based on the structure of 2-bromo-N-(2-hydroxyethyl)-N-methylbenzamide is another future direction.
Synthesis Methods
The synthesis of 2-bromo-N-(2-hydroxyethyl)-N-methylbenzamide has been achieved using different methods. One of the methods involves the reaction of 2-bromo-4'-methylacetanilide with ethylene glycol in the presence of potassium carbonate. Another method involves the reaction of 2-bromo-4'-methylacetanilide with ethylene oxide in the presence of sodium hydride. The yield of the compound using the first method was reported to be 75%, while the yield using the second method was reported to be 68%.
Scientific Research Applications
2-bromo-N-(2-hydroxyethyl)-N-methylbenzamide has been studied for its potential use in scientific research. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. PKC has also been implicated in the development of various diseases such as cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
2-bromo-N-(2-hydroxyethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12(6-7-13)10(14)8-4-2-3-5-9(8)11/h2-5,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLOLSGMIVLWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-hydroxyethyl)-N-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3,4-Difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7468594.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylpropan-1-one](/img/structure/B7468607.png)

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one](/img/structure/B7468612.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-methylbutan-1-one](/img/structure/B7468617.png)
![1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7468618.png)



![{4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine](/img/structure/B7468645.png)

![[2-(2,5-difluorophenyl)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7468682.png)
![(E)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B7468686.png)
![N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7468699.png)